Esomeprazole strontium

Description

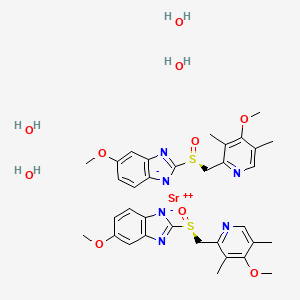

Structure

2D Structure

Properties

IUPAC Name |

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGHIAKEJNQSMS-QLGOZJDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10S2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934714-36-0 | |

| Record name | Esomeprazole strontium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESOMEPRAZOLE STRONTIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esomeprazole Strontium's Core Mechanism of Action on Gastric Parietal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of esomeprazole strontium on gastric parietal cells. It is designed for an audience with a strong background in pharmacology and cellular biology, offering in-depth information on signaling pathways, experimental methodologies, and key quantitative data.

Introduction to this compound

Esomeprazole is the S-isomer of omeprazole, a first-generation proton pump inhibitor (PPI). It is a weak base that, as a prodrug, specifically targets the acidic environment of the secretory canaliculi of gastric parietal cells. This compound is a salt form of this active moiety, containing the same active component as esomeprazole magnesium[1]. The therapeutic action of this compound in acid-related disorders is exclusively attributable to the esomeprazole component's ability to inhibit gastric acid secretion[1]. The strontium cation does not contribute to the mechanism of action on the parietal cell; however, it has its own distinct pharmacological effects on bone metabolism, acting as a dual-action bone agent that promotes bone formation and reduces bone resorption[2][3][4][5][6][7].

The Gastric Parietal Cell and the H+/K+-ATPase: The Target of Esomeprazole

Gastric acid secretion is the primary physiological function of parietal cells, located in the gastric glands of the stomach lining. The final step in this process is mediated by the H+/K+-ATPase, or proton pump, an enzyme that actively transports hydrogen ions (H+) from the parietal cell cytoplasm into the gastric lumen in exchange for potassium ions (K+). This process is the ultimate target of all proton pump inhibitors, including esomeprazole.

The activity of the H+/K+-ATPase is tightly regulated by a complex network of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin. These signaling molecules bind to specific receptors on the basolateral membrane of the parietal cell, triggering downstream cascades that culminate in the translocation and activation of H+/K+-ATPase at the apical membrane.

Molecular Mechanism of Action of Esomeprazole

The mechanism of action of esomeprazole on the gastric parietal cell can be delineated into a multi-step process:

-

Systemic Absorption and Accumulation: Following oral administration, the delayed-release capsule containing this compound protects the acid-labile esomeprazole from degradation in the stomach. The esomeprazole is then absorbed in the small intestine. As a weak base, it readily crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the activated parietal cells.

-

Acid-Catalyzed Activation: In the acidic environment of the canaliculi (pH < 2), esomeprazole undergoes a proton-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide cation. This conversion is a critical step, as the unactivated form of esomeprazole is not pharmacologically active.

-

Covalent and Irreversible Inhibition of the H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. The primary target is the cysteine residue at position 813 (Cys813), which is accessible from the luminal surface of the proton pump[8]. Other cysteine residues, such as Cys892, may also be involved in the binding of omeprazole, the racemic mixture from which esomeprazole is derived[6]. This covalent binding is irreversible and locks the H+/K+-ATPase in an inactive conformation, thereby blocking the final step of gastric acid secretion.

-

Sustained Inhibition and Restoration of Acid Secretion: Due to the irreversible nature of the binding, the inhibition of acid secretion is profound and sustained, lasting longer than the plasma half-life of the drug. The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, a process that takes approximately 24-48 hours.

The following diagram illustrates the signaling pathways that regulate gastric acid secretion and the point of intervention by esomeprazole.

Caption: Signaling pathways in the parietal cell leading to H+/K+-ATPase activation and its irreversible inhibition by esomeprazole.

Quantitative Data

The inhibitory potency and pharmacokinetic properties of esomeprazole have been quantified in numerous studies. The following tables summarize key data.

Table 1: In Vitro Inhibitory Potency of Esomeprazole

| Parameter | Target | Value | Reference |

| IC50 | H+/K+-ATPase (proton pump) | 2.3 µM | [3] |

| Ki | Cytochrome P450 2C19 (CYP2C19) | 8.6 µM | [3] |

| Ki | Cytochrome P450 3A4 (CYP3A4) | 46.6 µM | [3] |

| Ki | Cytochrome P450 2C9 (CYP2C9) | 81.5 µM | [3] |

Table 2: Pharmacokinetic Parameters of Esomeprazole (40 mg oral dose)

| Parameter | Value | Reference |

| Bioavailability | 50% (single dose) to 90% (repeated dose) | [9] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [9] |

| Plasma Half-life (t1/2) | 1-1.5 hours | [9] |

| Protein Binding | ~97% | |

| Metabolism | Hepatic (primarily CYP2C19 and CYP3A4) | [9] |

| Excretion | ~80% renal, ~20% fecal | [9] |

Table 3: Clinical Efficacy of Esomeprazole in Healing of Erosive Esophagitis (EE)

| Study Drug and Dose | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Reference |

| Esomeprazole 40 mg | 71.7% - 75.9% | 90.6% - 94.1% | |

| Esomeprazole 20 mg | 67.6% | 75.1% | |

| Omeprazole 20 mg | 62.5% | 70.8% |

Experimental Protocols

The investigation of esomeprazole's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of esomeprazole on the proton pump's enzymatic activity.

Objective: To determine the IC50 value of esomeprazole for H+/K+-ATPase.

Materials:

-

Gastric microsomes enriched with H+/K+-ATPase (prepared from animal models, e.g., hog or rabbit stomachs)

-

Esomeprazole

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl)

-

Reagents for phosphate quantification (e.g., malachite green)

-

Microplate reader

Protocol:

-

Preparation of Gastric Microsomes:

-

Isolate the gastric mucosa from a fresh animal stomach.

-

Homogenize the tissue in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

-

Determine the protein concentration of the microsomal preparation.

-

-

Enzyme Inhibition Assay:

-

Pre-incubate the gastric microsomes with varying concentrations of esomeprazole in an acidic environment to facilitate its activation. A control group with no inhibitor is also included.

-

Initiate the enzymatic reaction by adding a known concentration of ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

-

The H+/K+-ATPase activity is calculated as the difference in Pi released in the presence and absence of K+.

-

-

Data Analysis:

-

Plot the percentage of H+/K+-ATPase inhibition against the logarithm of the esomeprazole concentration.

-

Determine the IC50 value, which is the concentration of esomeprazole that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

-

The following diagram illustrates the experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Caption: Workflow for determining the IC50 of esomeprazole on H+/K+-ATPase activity in vitro.

Isolated Gastric Gland/Parietal Cell Studies

These studies allow for the investigation of esomeprazole's effects in a more physiologically relevant context than purified enzyme assays.

Objective: To assess the effect of esomeprazole on secretagogue-stimulated acid secretion in isolated gastric glands or parietal cells.

Materials:

-

Animal model (e.g., rabbit, rat)

-

Collagenase

-

Culture medium

-

Secretagogues (e.g., histamine, carbachol)

-

Esomeprazole

-

Method for measuring acid secretion (e.g., aminopyrine accumulation assay, pH-sensitive fluorescent dyes)

Protocol:

-

Isolation of Gastric Glands/Parietal Cells:

-

Perfuse the stomach of the animal model with a saline solution.

-

Digest the gastric mucosa with collagenase to release individual gastric glands or cells.

-

Purify the parietal cells using techniques such as density gradient centrifugation or elutriation.

-

-

Cell Culture and Treatment:

-

Culture the isolated glands or cells in a suitable medium.

-

Pre-treat the cells with esomeprazole for a defined period.

-

-

Stimulation of Acid Secretion:

-

Stimulate the cells with a secretagogue (e.g., histamine) to induce acid secretion.

-

-

Measurement of Acid Secretion:

-

Quantify the level of acid secretion using an appropriate method. The aminopyrine accumulation assay is a classic method that relies on the trapping of a radiolabeled weak base in acidic compartments.

-

-

Data Analysis:

-

Compare the level of acid secretion in esomeprazole-treated cells to that of untreated control cells.

-

Determine the dose-dependent inhibitory effect of esomeprazole on stimulated acid secretion.

-

Conclusion

This compound exerts its potent and sustained inhibitory effect on gastric acid secretion through the irreversible covalent binding of its active sulfenamide metabolite to the H+/K+-ATPase in gastric parietal cells. This highly specific, acid-catalyzed mechanism of action at the final step of the acid secretion pathway ensures its efficacy in the treatment of a wide range of acid-related gastrointestinal disorders. The quantitative data from in vitro and clinical studies consistently demonstrate its potent inhibitory activity and clinical effectiveness. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of proton pump inhibitors and other novel therapies for acid-related diseases. While the core mechanism of action is attributed to the esomeprazole moiety, the choice of the strontium salt may have implications for long-term bone health, a factor that warrants further investigation in specific patient populations.

References

- 1. amneal.com [amneal.com]

- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium ranelate - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]

- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esomeprazole - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Strontium Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Esomeprazole is formulated as various salts to improve its stability and bioavailability. This guide provides a comprehensive overview of the physicochemical properties of esomeprazole strontium tetrahydrate, a specific salt form of esomeprazole.

This document details the synthesis, structure, solubility, stability, and polymorphic characteristics of this compound tetrahydrate. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

General Properties

This compound tetrahydrate is the strontium salt of the S-isomer of omeprazole, complexed with four molecules of water.[2] Its general properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)strontium tetrahydrate | [3] |

| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Sr · 4H₂O | [2] |

| Molecular Weight | 848.50 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [2] |

| Water Content | Contains 4 moles of water of solvation | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. This compound tetrahydrate is described as being soluble in water.[2]

Table 1: Solubility of Esomeprazole Magnesium in Various Media at 25°C

| Solvent/Medium | Solubility (mg/mL) |

| Methanol | 1.214 |

| Phosphate Buffer pH 7.4 | 0.521 |

| Simulated Intestinal Fluid pH 6.8 | 0.475 |

| Phosphate Buffer pH 6.8 | 0.466 |

| Simulated Gastric Fluid pH 1.2 | 0.147 |

| 0.1 N HCl | 0.131 |

| Distilled Water | 0.017 |

| Data for Esomeprazole Magnesium, presented as a proxy for the likely pH-dependent solubility trend of this compound Tetrahydrate.[4] |

Stability Profile

The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic media.[5] The strontium salt form is designed to enhance its stability.

Thermal Stability

A patent for crystalline this compound tetrahydrate reports good stability against heat.[6]

Hygroscopicity

The crystalline form of this compound tetrahydrate is described as non-hygroscopic.[6]

Stability in Solution

The stability of esomeprazole in aqueous solutions is significantly influenced by pH. It is most stable in alkaline conditions.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for the strontium salt is limited, studies on esomeprazole reveal its degradation pathways under various stress conditions.

Table 2: Summary of Forced Degradation Conditions for Esomeprazole

| Stress Condition | Typical Conditions | Expected Outcome | Reference |

| Acid Hydrolysis | 0.1 N HCl at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours). | Significant degradation is expected. | [7] |

| Alkaline Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours). | Degradation is expected, though generally less rapid than in acidic conditions. | [7] |

| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period (e.g., several hours). | Degradation is expected. | [7] |

| Thermal Degradation | Dry heat at elevated temperatures (e.g., 105°C) for a defined period (e.g., 24 hours). | Degradation is expected. | [8] |

| Photodegradation | Exposure to UV and/or visible light. | Degradation is possible. | [7] |

Polymorphism and Solid-State Characterization

The crystalline form of this compound tetrahydrate has been characterized using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD)

A patent for crystalline this compound tetrahydrate provides characteristic XRPD peaks.

Table 3: Characteristic XRPD Peaks for Crystalline this compound Tetrahydrate

| 2θ (degrees) |

| 5.6 |

| 11.1 |

| 13.5 |

| 14.8 |

| 16.2 |

| 17.5 |

| 18.0 |

| 20.1 |

| 20.4 |

| 21.2 |

| 22.2 |

| 24.5 |

| 25.2 |

| 26.3 |

| 27.5 |

| 29.8 |

| 31.1 |

| 32.8 |

| 36.5 |

| Data extracted from a patent for crystalline S-omeprazole strontium tetrahydrate.[6] |

Differential Scanning Calorimetry (DSC)

The thermal behavior of this compound tetrahydrate has been investigated by DSC.

Table 4: DSC Thermal Events for Crystalline this compound Tetrahydrate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm | ~100 | ~118 | ~179 |

| Exotherm | ~203 | ~211 | 451 |

| Data obtained at a heating rate of 5°C/min.[6] |

The endothermic peak is likely associated with the loss of water of hydration, while the exothermic peak may indicate decomposition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of this compound tetrahydrate.

Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[9][10]

Objective: To determine the solubility of this compound tetrahydrate in aqueous media across a pH range of 1.2 to 6.8.

Materials:

-

This compound tetrahydrate

-

Buffer solutions (pH 1.2, 4.5, and 6.8)

-

Calibrated pH meter

-

Constant temperature shaker bath (37 ± 1 °C)

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Prepare buffer solutions of pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).

-

Add an excess amount of this compound tetrahydrate to a known volume of each buffer solution in triplicate.

-

Place the sealed containers in a shaker bath maintained at 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Periodically withdraw samples and measure the pH to ensure it remains within the desired range.

-

After reaching equilibrium, centrifuge the samples to separate the undissolved solid.

-

Withdraw an aliquot from the supernatant, filter if necessary, and dilute appropriately.

-

Analyze the concentration of esomeprazole in the diluted supernatant using a validated analytical method.

-

Confirm that equilibrium was reached by analyzing samples at multiple time points until a plateau in concentration is observed.

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of esomeprazole and its degradation products.[11][12][13][14]

Objective: To develop and validate an HPLC method capable of separating and quantifying esomeprazole from its potential degradation products.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and acetonitrile in a suitable ratio (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 302 nm

-

Column Temperature: Ambient or controlled

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound tetrahydrate of a known concentration in the mobile phase or a suitable diluent.

-

Sample Preparation: Prepare sample solutions from stability studies or forced degradation experiments at a similar concentration to the standard solution.

-

System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area, and tailing factor).

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the amount of esomeprazole and any degradation products in the samples by comparing their peak areas to that of the standard.

Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines and published literature on esomeprazole.[15][16][17][18]

Objective: To investigate the degradation of this compound tetrahydrate under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve this compound tetrahydrate in 0.1 N HCl and keep at room temperature or 60°C for a specified time. Neutralize the solution before analysis.[7]

-

Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.[7]

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified time.[7]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time.[8]

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Proton Pump Inhibitors

Esomeprazole, as a proton pump inhibitor, acts by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1]

Caption: Mechanism of action of esomeprazole as a proton pump inhibitor.

Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of an API like this compound tetrahydrate involves a series of analytical techniques to determine its fundamental properties.

Caption: General workflow for API physicochemical characterization.

Conclusion

This compound tetrahydrate is a crystalline, non-hygroscopic, and thermally stable salt of esomeprazole. Its solubility is expected to be pH-dependent, a critical factor for formulation development. This guide has summarized the key physicochemical properties of this compound tetrahydrate and provided detailed experimental protocols for its characterization. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers involved in the development of drug products containing this active pharmaceutical ingredient. Further investigation into the quantitative pH-solubility profile of the strontium salt is recommended to complete its comprehensive characterization.

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICH Official web site : ICH [ich.org]

- 3. TWI309168B - A solid pharmaceutical composition of proton pump inhibitor - Google Patents [patents.google.com]

- 4. journaljpri.com [journaljpri.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

- 11. jmpas.com [jmpas.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. youtube.com [youtube.com]

- 18. ikev.org [ikev.org]

A Deep Dive into the Structural Nuances of Esomeprazole Salts: A Comparative Analysis of Strontium and Magnesium Forms

For Immediate Release

This technical whitepaper provides a comprehensive examination of the chemical structures of esomeprazole strontium and esomeprazole magnesium, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Through a detailed comparison of their crystallographic data, physicochemical properties, and the experimental methodologies used for their characterization, this document aims to elucidate the key differences at the molecular level that can influence the therapeutic efficacy and formulation of this widely used proton pump inhibitor.

Introduction: The Significance of Salt Form in Pharmaceutical Development

Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), effectively reducing stomach acid secretion.[1] It is widely prescribed for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. The choice of the salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, as it can significantly impact key properties such as solubility, stability, bioavailability, and manufacturability. This guide focuses on two clinically relevant salt forms: this compound and esomeprazole magnesium. While both deliver the same active moiety, their distinct cationic counterparts and resulting crystal structures lead to different physicochemical characteristics.

Chemical Structure and Physicochemical Properties

This compound is typically available as a tetrahydrate, while esomeprazole magnesium is commonly found as a trihydrate, though other hydrated and solvated forms have been identified.[2][3] The fundamental difference in their chemical structure lies in the divalent cation (Sr²⁺ or Mg²⁺) that forms a salt with two deprotonated esomeprazole molecules.

| Property | This compound Tetrahydrate | Esomeprazole Magnesium Trihydrate |

| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Sr · 4H₂O[2] | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[3] |

| Molecular Weight | 848.50 g/mol [2] | 767.17 g/mol [4] |

| Appearance | White to almost white crystalline powder | White to slightly colored crystalline powder[5] |

| Solubility in Water | Soluble | Slightly soluble[5] |

| Solubility in Methanol | Data not available | Soluble[6] |

Comparative Crystal Structure Analysis

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a defining characteristic of a solid-state pharmaceutical. It is determined using techniques like X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction.

This compound Tetrahydrate

Esomeprazole Magnesium Trihydrate and Other Crystalline Forms

Various crystalline forms of esomeprazole magnesium have been reported, including a dihydrate and a trihydrate, each with distinct XRPD patterns.[7] A detailed single-crystal X-ray diffraction study has been conducted on a butanol solvate of esomeprazole magnesium tetrahydrate. This study revealed a hexagonal crystal system with the space group P6₃. In this structure, the magnesium ion is octahedrally coordinated, with some magnesium centers coordinated to three esomeprazole ligands and others to six water molecules. The esomeprazole molecules act as chelating ligands, coordinating to the magnesium centers through one oxygen and one nitrogen atom.

The following diagram illustrates the general coordination of the esomeprazole anion with a divalent metal cation (M²⁺), representing either strontium or magnesium.

Caption: Generalized coordination of two esomeprazole anions with a central divalent metal cation.

Experimental Protocols

The characterization of this compound and esomeprazole magnesium relies on a suite of analytical techniques. Below are generalized protocols for the key experimental methods cited.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain a diffraction pattern characteristic of the crystalline solid, which can be used for phase identification, polymorph screening, and determination of crystallinity.[8]

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat and uniform surface.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays at various angles (2θ). The scan range and step size are optimized to obtain a high-quality diffraction pattern.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a fingerprint for the specific crystalline form.

Single-Crystal X-Ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms within a single crystal, providing detailed information on bond lengths, bond angles, and crystal packing.[9]

Methodology:

-

Crystal Growth: High-quality single crystals of the esomeprazole salt are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated, and a large number of diffraction spots are collected by the detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and optimized (structure refinement) to generate a final, detailed crystal structure.

The logical workflow for characterizing and comparing these pharmaceutical salts is depicted in the following diagram:

Caption: A logical workflow for the comparative analysis of esomeprazole salts.

Conclusion

The selection of a salt form is a pivotal step in the development of a successful pharmaceutical product. This in-depth guide has highlighted the key structural and physicochemical differences between this compound and esomeprazole magnesium. While both forms are effective proton pump inhibitors, the variation in the cation and the resulting crystal lattice leads to distinct properties, most notably a difference in aqueous solubility. A thorough understanding of these differences, gained through the application of the experimental protocols outlined herein, is essential for optimizing drug formulation, ensuring product stability, and ultimately, enhancing therapeutic outcomes. Further research, particularly the public availability of the single-crystal structure of this compound tetrahydrate, would enable an even more detailed and conclusive comparative analysis.

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 3. Esomeprazole magnesium trihydrate | C34H42MgN6O9S2 | CID 21121303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. journaljpri.com [journaljpri.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Laboratory Synthesis and Purification of Esomeprazole Strontium

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of esomeprazole strontium, a proton pump inhibitor. The document details the necessary chemical pathways, experimental protocols, and analytical methods required for its preparation and quality control in a laboratory setting. Particular emphasis is placed on achieving high chemical and enantiomeric purity.

Introduction

Esomeprazole is the (S)-enantiomer of omeprazole, a drug that effectively reduces gastric acid secretion by inhibiting the H+/K+-ATPase in gastric parietal cells. Due to stereoselective metabolism, esomeprazole offers improved pharmacokinetic and pharmacodynamic profiles compared to the racemic omeprazole, resulting in more consistent and effective acid control. The strontium salt of esomeprazole is a stable form of the active pharmaceutical ingredient. The synthesis of this compound necessitates precise control over stereochemistry to ensure high enantiomeric purity, which is critical for its therapeutic efficacy and safety.

Synthesis of the Esomeprazole Precursor

The first stage in producing this compound is the synthesis of the esomeprazole base. This can be achieved primarily through two strategic approaches: direct asymmetric synthesis or chiral resolution of racemic omeprazole.

Method A: Asymmetric Synthesis

The most direct route to esomeprazole involves the asymmetric oxidation of its prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This method establishes the chiral sulfoxide center in a single, controlled step. Titanium- and iron-based catalyst systems are commonly employed.

A highly efficient method utilizes a titanium-mediated oxidation with cumene hydroperoxide (CHP) in the presence of a chiral ligand like (S,S)-diethyl tartrate ((S,S)-DET).[1] An alternative, more environmentally benign process uses an iron catalyst with hydrogen peroxide as the oxidant.[2] These methods can achieve high yields and excellent enantioselectivity, often exceeding 94% enantiomeric excess (ee).[1][3]

Experimental Protocol: Asymmetric Oxidation (Titanium-Mediated) [1]

-

Catalyst Preparation: A titanium complex is prepared by reacting titanium(IV) isopropoxide with (S,S)-diethyl tartrate at an elevated temperature. The prochiral sulfide is often present during the complex formation to enhance enantioselectivity.

-

Oxidation Reaction: The prochiral sulfide is dissolved in a suitable solvent (e.g., toluene). An amine base (e.g., diisopropylethylamine) is added, and the mixture is cooled.

-

Oxidant Addition: Cumene hydroperoxide (CHP) is added slowly to the reaction mixture while maintaining a low temperature.

-

Work-up: Upon reaction completion, the mixture is quenched, and the esomeprazole product is extracted into an organic phase.

-

Isolation: The solvent is evaporated under reduced pressure to yield the crude esomeprazole base.

Method B: Chiral Resolution of Racemic Omeprazole

An alternative route involves the synthesis of racemic omeprazole, followed by the separation of the (S)- and (R)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used technique for this separation at a laboratory scale.[4][5]

Synthesis of this compound

Once the esomeprazole base (or a corresponding alkali metal salt) is obtained, it is converted to the strontium salt. This is typically achieved through a salt metathesis or neutralization reaction. The process generally involves reacting the esomeprazole precursor with a suitable strontium source in one or more solvents.[6]

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20090298884A1 - this compound Salt, Process For Its Preparation and Pharmaceutical Compositions Containing Same - Google Patents [patents.google.com]

Preclinical Safety and Toxicology of Esomeprazole Strontium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of esomeprazole strontium, a proton pump inhibitor. The document synthesizes data from a range of nonclinical studies, including acute, subchronic, and chronic toxicity assessments, as well as reproductive, developmental, and genetic toxicology evaluations. Detailed experimental protocols for key studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant toxicological signaling pathways and experimental workflows to facilitate a deeper understanding of the substance's preclinical characteristics.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+ ATPase (proton pump), widely used in the management of acid-related gastrointestinal disorders. This compound is a salt form of this active moiety. A thorough preclinical safety and toxicology evaluation is paramount to understanding its potential risks before human use. This guide focuses on the core preclinical safety data for this compound, providing researchers and drug development professionals with a detailed technical resource.

Nonclinical Toxicology

A comprehensive battery of in vivo and in vitro studies has been conducted to characterize the toxicological profile of esomeprazole and its strontium salt. These studies were designed to assess potential adverse effects following single and repeated administrations, as well as to evaluate its impact on genetic material and reproductive functions.

Acute Toxicity

Acute toxicity studies in rodents have been performed to determine the potential for toxicity following a single high dose of esomeprazole.

Data Presentation: Acute Toxicity

| Species | Route of Administration | Parameter | Value (mg/kg) | Key Observations |

| Rat | Oral | LD50 | 510[1] | Reduced motor activity, changes in respiratory frequency, tremor, ataxia, and intermittent clonic convulsions.[1] |

| Rat | Intravenous | Minimum Lethal Dose | 310 | Salivation, dyspnea, reduced motor activity, ataxia, tremors, and convulsions. |

Experimental Protocols: Acute Oral Toxicity Study (Rat)

A standardized acute oral toxicity study is conducted based on OECD Test Guideline 423.

-

Test System: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females.

-

Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.

-

Dosing: A single oral dose of this compound is administered by gavage. Dosing is sequential, starting with a dose expected to be moderately toxic.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dose.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Experimental Workflow: Acute Toxicity Study

Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted in rats to evaluate the effects of repeated administration of esomeprazole.

Data Presentation: 13-Week Oral Toxicity Study (Rat)

| Parameter | Low Dose | Mid Dose | High Dose (280 mg/kg/day) | Key Findings |

| Clinical Signs | No significant findings | No significant findings | No significant findings | No treatment-related clinical signs observed. |

| Body Weight | No significant effect | No significant effect | No significant effect | No adverse effects on body weight or weight gain. |

| Hematology | No significant changes | No significant changes | No significant changes | No clinically significant hematological alterations. |

| Clinical Chemistry | No significant changes | No significant changes | Basophilic cortical tubules and inflammatory cell infiltration in kidneys. | Target organs identified as the stomach and kidneys at the high dose. |

| Organ Weights | No significant changes | No significant changes | Increased stomach and kidney weights | Consistent with histopathological findings. |

| Histopathology | No significant findings | No significant findings | Stomach: Eosinophilia, acanthosis, hyperkeratosis. Kidneys: Basophilic cortical tubules, inflammatory cell infiltration. | Dose-dependent changes in the stomach and kidneys. |

| NOAEL | Not explicitly stated, but effects were noted at the high dose. | - | - | - |

Experimental Protocols: 13-Week Oral Toxicity Study (Rat)

This study is designed in accordance with OECD Test Guideline 408.

-

Test System: Sprague-Dawley rats, 10 males and 10 females per group.

-

Dosing: this compound administered daily by oral gavage for 13 weeks. At least three dose levels and a control group are used.

-

In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are conducted pre-test and at termination.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Hematology: Includes red blood cell count, hemoglobin concentration, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count (total and differential), and platelet count.

-

Clinical Chemistry: Includes parameters related to liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., urea, creatinine), electrolytes, and other relevant markers.

-

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are processed for histopathological examination.

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

Data Presentation: Genetic Toxicology

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative |

| In Vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma Assay | With and without S9 | Not explicitly stated for strontium salt, but esomeprazole was clastogenic in some in vitro chromosomal aberration assays. |

| In Vivo Micronucleus Test | Rat Bone Marrow | N/A | Negative |

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed according to OECD Test Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Methodology: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction are combined.

-

Dose Levels: At least five different concentrations of the test substance are evaluated.

-

Evaluation: The number of revertant colonies is counted after incubation, and a dose-related increase in revertants indicates a positive result.

Experimental Workflow: Ames Test

Reproductive and Developmental Toxicology

Studies were conducted in rats to evaluate the potential effects of this compound on fertility and embryo-fetal and pre- and postnatal development. These studies included comparisons with esomeprazole magnesium.

Data Presentation: Reproductive and Developmental Toxicology (Rat)

| Study Type | Dose Levels (mg esomeprazole/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Embryo-fetal Development | Up to 280 | No teratogenic effects were observed for either this compound or magnesium.[2] | Not explicitly stated, but no teratogenicity at the highest dose. |

| Pre- and Postnatal Development | 14 to 280 | At doses ≥ 138 mg/kg/day, physeal dysplasia in the femur was observed in pups.[2] Decreases in neonatal/early postnatal survival, body weight, and overall growth were seen at higher doses.[1][2] | < 138 for developmental effects on bone. |

| Juvenile Animal Study | 70, 140, 280 | Increased deaths at 280 mg/kg/day. Decreased body weight, femur weight, and femur length at ≥ 140 mg/kg/day.[2] | 70 |

Experimental Protocols: Pre- and Postnatal Developmental Toxicity Study (Rat)

This study follows the principles of ICH S5(R3) and OECD Test Guideline 414.

-

Test System: Pregnant Sprague-Dawley rats.

-

Dosing: Daily oral administration from implantation through lactation.

-

Maternal Evaluations: Clinical signs, body weight, food consumption, and parturition are monitored.

-

F1 Generation Evaluations:

-

Litter Data: Number of live and dead pups, sex ratio, and litter weights are recorded.

-

Pup Development: Physical development (e.g., pinna unfolding, eye opening), body weight gain, and survival are monitored.

-

Functional Assessments: Sensory function, motor activity, and learning and memory tests are conducted on selected offspring.

-

Reproductive Competence: F1 offspring are mated to assess their reproductive performance.

-

Pathology: Gross necropsy is performed on all F1 animals. Skeletal examinations, including evaluation of long bones and growth plates, are conducted.

-

Potential Toxicological Signaling Pathways

Beyond its primary mechanism of action on the gastric proton pump, esomeprazole has been shown to interact with other cellular targets, which may underlie some of its toxicological findings.

Inhibition of Vacuolar H+-ATPase (V-ATPase) and Lysosomal Function

Esomeprazole can inhibit V-ATPases, which are responsible for acidifying intracellular compartments such as lysosomes. This can lead to a disruption of lysosomal function.

Modulation of Bone Metabolism

The effects of esomeprazole on bone development observed in preclinical studies may be related to its interference with signaling pathways that regulate bone remodeling.

Conclusion

The preclinical data for this compound indicate a well-characterized safety profile. The acute toxicity is low. In repeated-dose studies, the primary target organs are the stomach and kidneys at high dose levels. This compound is not genotoxic in a standard battery of tests. Developmental toxicity studies did not show teratogenicity, but adverse effects on bone development were observed in pups at high doses, leading to the identification of a NOAEL for this endpoint. The off-target effects on V-ATPase and potential modulation of bone metabolism signaling pathways may contribute to some of the observed toxicological findings. This comprehensive guide provides a detailed resource for understanding the preclinical safety and toxicology of this compound for drug development professionals and researchers.

References

In Vitro Activity of Esomeprazole Strontium on H+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of esomeprazole strontium, a proton pump inhibitor (PPI), on the gastric H+/K+-ATPase. Esomeprazole, the S-isomer of omeprazole, is a potent inhibitor of the final step in gastric acid secretion. While esomeprazole is available in different salt forms, including magnesium and strontium, this guide focuses on the intrinsic activity of the esomeprazole moiety, supported by evidence of bioequivalence between its strontium and magnesium salts. This document details the mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for assessing its activity, and provides visualizations of the relevant pathways and workflows.

Introduction

Gastric acid secretion is a fundamental physiological process, primarily mediated by the H+/K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells.[1] Dysregulation of acid secretion can lead to various acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Proton pump inhibitors (PPIs) are the mainstay of treatment for these conditions. Esomeprazole, the S-enantiomer of omeprazole, is a highly effective PPI that irreversibly inhibits the H+/K+-ATPase.[1]

Esomeprazole is formulated as different salts, including this compound and esomeprazole magnesium. The choice of salt form can influence physicochemical properties such as stability and solubility. However, the therapeutic activity is dependent on the esomeprazole moiety itself. Pharmacokinetic studies have demonstrated the bioequivalence of this compound and esomeprazole magnesium, indicating that they deliver equivalent amounts of the active esomeprazole moiety to the systemic circulation. Therefore, the in vitro inhibitory activity of the esomeprazole active substance on the H+/K+-ATPase is expected to be independent of the salt form.

Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[1] As a weak base, it accumulates in the acidic secretory canaliculi of the gastric parietal cells. In this acidic milieu, esomeprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[1] By blocking the proton pump, esomeprazole effectively inhibits the final step of gastric acid production.[2]

The following diagram illustrates the signaling pathways leading to the activation of the H+/K+-ATPase and the mechanism of inhibition by esomeprazole.

Quantitative Data on In Vitro Activity

The inhibitory potency of esomeprazole on the H+/K+-ATPase can be quantified by its half-maximal inhibitory concentration (IC50). Based on available data for esomeprazole sodium, which is also a salt form of the active esomeprazole moiety, the following table summarizes the in vitro inhibitory activity. Given the established bioequivalence, these values are considered representative of the intrinsic activity of esomeprazole derived from this compound.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Esomeprazole (as sodium salt) | H+/K+-ATPase | Enzyme Activity Assay | 2.3 | [3] |

| Omeprazole (for comparison) | H+/K+-ATPase | Enzyme Activity Assay | 2.4 | [4] |

| Pantoprazole (for comparison) | H+/K+-ATPase | Enzyme Activity Assay | 6.8 | [4] |

Experimental Protocols

The in vitro assessment of this compound's activity on H+/K+-ATPase involves two key stages: the isolation and purification of the enzyme and the subsequent inhibition assay.

Preparation of H+/K+-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of H+/K+-ATPase from porcine or rabbit gastric mucosa.

Materials:

-

Fresh porcine or rabbit stomach

-

Homogenization buffer (e.g., 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Suspension buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4)

-

Bradford reagent and Bovine Serum Albumin (BSA) standard

-

Homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Tissue Preparation: Excise the fundic region of the stomach and scrape the gastric mucosa.

-

Homogenization: Mince the mucosal scrapings and homogenize in 10 volumes of ice-cold homogenization buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris and nuclei.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the H+/K+-ATPase.

-

-

Resuspension and Storage: Resuspend the pellet in a minimal volume of suspension buffer. Determine the protein concentration using the Bradford assay with BSA as a standard. Aliquot and store the microsomal preparation at -80°C.

H+/K+-ATPase Inhibition Assay

This spectrophotometric assay quantifies the enzymatic activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

H+/K+-ATPase-enriched microsomes

-

This compound (and other PPIs for comparison) dissolved in a suitable vehicle (e.g., DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 20 mM KCl)

-

ATP solution (2 mM)

-

10% (w/v) Trichloroacetic acid (TCA), ice-cold

-

Colorimetric reagent for phosphate detection (e.g., Malachite green or ammonium molybdate-based reagent)

-

Phosphate standard solution

-

Spectrophotometer

Procedure:

-

Activation of Esomeprazole: Pre-incubate this compound in an acidic buffer (pH < 4.0) to facilitate its conversion to the active sulfenamide form.

-

Inhibitor Incubation: In a microplate or microcentrifuge tubes, add the assay buffer, the H+/K+-ATPase microsomes, and varying concentrations of the activated this compound. For the control, add the vehicle alone. Pre-incubate the mixture for 30 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well/tube.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Protein Precipitation: Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.

-

Quantification of Inorganic Phosphate:

-

Transfer an aliquot of the supernatant to a new microplate.

-

Add the colorimetric reagent and incubate at room temperature for 20-30 minutes for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite green).

-

-

Calculation: Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of a phosphate standard. The enzyme activity is typically expressed as µmol of Pi released per mg of protein per hour. The percentage of inhibition is calculated relative to the control (vehicle-treated) samples. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the experimental workflow for the H+/K+-ATPase inhibition assay.

Conclusion

The in vitro activity of this compound on the H+/K+-ATPase is fundamentally driven by the esomeprazole moiety. The established bioequivalence between this compound and esomeprazole magnesium allows for the confident application of in vitro inhibitory data obtained with other salt forms to understand the activity of this compound. The detailed experimental protocols provided in this guide offer a robust framework for the consistent and accurate in vitro evaluation of this compound and other proton pump inhibitors. This information is critical for researchers and professionals involved in the discovery and development of novel therapies for acid-related gastrointestinal disorders.

References

The Strontium Ion in Esomeprazole Strontium: A Technical Whitepaper on its Potential Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole strontium is a proton pump inhibitor (PPI) indicated for the same conditions as esomeprazole magnesium, including gastroesophageal reflux disease (GERD), erosive esophagitis, and risk reduction of NSAID-associated gastric ulcers.[1][2] While the active moiety responsible for acid suppression is esomeprazole, the presence of the strontium ion has prompted inquiries into its potential physiological effects, particularly concerning bone metabolism. This technical guide provides an in-depth analysis of the strontium ion in this compound, drawing upon non-clinical and clinical data, with a focus on its pharmacokinetic profile and its potential, albeit minimal, impact on bone biology.

The key takeaway is that the daily dose of strontium delivered by this compound is approximately 5.09 mg at the highest recommended adult dose, which is over 130 times lower than the therapeutic dose of strontium (as strontium ranelate) used for the treatment of osteoporosis.[3][4] Non-clinical studies and regulatory evaluation by the U.S. Food and Drug Administration (FDA) have concluded that at these low exposure levels, strontium-related effects on bone are not anticipated in the adult population.[3] However, as strontium is known to be incorporated into bone, its effects on skeletal development in pediatric populations require further evaluation.[5]

Pharmacokinetics of this compound

The approval of this compound was based on the extensive clinical data of esomeprazole magnesium, with bioequivalence studies confirming the comparable pharmacokinetic profiles of the two salt forms. The primary pharmacokinetic parameters of esomeprazole, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are comparable between this compound and esomeprazole magnesium.

While a direct head-to-head bioequivalence table for the strontium and magnesium salts is not publicly available, the FDA has stated their comparability. The following tables summarize the pharmacokinetic parameters for this compound and showcase the bioequivalence between different formulations of esomeprazole magnesium, which serves as a reliable proxy for the expected performance of this compound.

Table 1: Pharmacokinetic Parameters of Esomeprazole Following a Single Oral Dose of this compound 49.3 mg in Healthy Adult Volunteers under Fasting Conditions

| Parameter | This compound delayed-release capsules 49.3 mg |

| Cmax (ng/mL) | Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium. |

| AUC (ng*h/mL) | Data not explicitly provided in a numerical format in the available public documents, but stated as comparable to esomeprazole magnesium. |

| Tmax (h) | Not specified. |

Source: Adapted from prescribing information. Note: Specific mean values for Cmax and AUC for the strontium salt are not detailed in the provided search results, but their comparability to the magnesium salt is asserted.

Table 2: Representative Bioequivalence Data for Esomeprazole Magnesium 20 mg Enteric-Coated Tablets in Healthy Chinese Subjects (Fasting Conditions)

| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (90% CI) | Conclusion |

| Cmax (ng/mL) | - | - | 87.92%–104.36% | Bioequivalent |

| AUC0-t (ngh/mL) | - | - | 87.82%–101.45% | Bioequivalent |

| AUC0-∞ (ngh/mL) | - | - | 87.99%–101.54% | Bioequivalent |

Source: Adapted from a bioequivalence study on esomeprazole magnesium formulations.[6] This table illustrates the typical acceptance criteria for bioequivalence.

Potential Effects of the Strontium Ion on Bone Metabolism

The potential for strontium to affect bone is well-documented, primarily from extensive research on strontium ranelate, a medication used to treat osteoporosis. Strontium ranelate has a dual mode of action: it simultaneously stimulates bone formation and inhibits bone resorption.[7][8] However, it is critical to contextualize these findings with the significantly lower dose of strontium in this compound.

Strontium Dose Comparison

-

This compound (49.3 mg capsule, equivalent to 40 mg esomeprazole): Delivers approximately 5.09 mg of elemental strontium per day.[3]

-

Strontium Ranelate (Protelos®): Delivers 682 mg of elemental strontium per day.[3]

The dose of strontium in this compound is more than 130-fold lower than the therapeutic dose for osteoporosis.

Mechanisms of Strontium Action on Bone Cells (High-Dose Context)

Studies with strontium ranelate have elucidated several signaling pathways through which strontium exerts its effects on bone cells.

-

Stimulation of Bone Formation: Strontium acts as an agonist on the calcium-sensing receptor (CaSR) in osteoblasts, which is thought to trigger downstream signaling cascades, including the ERK1/2 pathway, leading to increased osteoblast proliferation and differentiation.[9]

-

Inhibition of Bone Resorption: Strontium can modulate the RANKL/OPG signaling pathway in osteoblasts. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL itself.[10][11] This shift in the OPG/RANKL ratio leads to reduced osteoclast differentiation and activity, thus decreasing bone resorption.[10][11]

Table 3: Effects of Strontium Ranelate (2g/day) on Bone Turnover Markers in Postmenopausal Women with Osteoporosis (SOTI Trial)

| Bone Turnover Marker | Change in Strontium Ranelate Group vs. Placebo (at 3 months) |

| Bone-Specific Alkaline Phosphatase (BSAP) (Formation) | ▲ 8.1% increase (p<0.001) |

| Serum C-telopeptide cross-links (CTX) (Resorption) | ▼ 12.2% decrease (p<0.001) |

Source: SOTI (Spinal Osteoporosis Therapeutic Intervention) trial data.[9]

Non-Clinical Bone Safety Evaluation of this compound

In non-clinical studies reviewed by the FDA, juvenile rat toxicity studies were conducted with both this compound and esomeprazole magnesium. At very high doses (34 to 57 times the maximum recommended human dose), changes in bone morphology, such as decreased femur weight and length, were observed with both salt forms.[4] The nonclinical reviewer concluded that these effects did not reflect specific strontium-related bone toxicity, as they also occurred with esomeprazole magnesium, and that the strontium doses in these studies were too low to expect adverse effects on bone mineralization.[3] The FDA's Division of Bone, Reproductive and Urologic Products (DBRUP) concluded that the proposed pediatric doses of this compound should not cause strontium-related bone changes, based on available nonclinical data and the established minimum risk level (MRL) for strontium.[3]

Experimental Protocols

The methodologies for key experiments cited in the literature on strontium's effects on bone cells are detailed below.

In Vitro Osteoblast Culture and Treatment

-

Cell Source: Primary osteoblasts are typically isolated from the calvaria of neonatal rats or mice.[12]

-

Cell Culture: Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, dexamethasone, β-glycerophosphate, and ascorbate to induce osteogenic differentiation.[12]

-

Strontium Treatment: Strontium, in the form of strontium chloride or strontium ranelate, is added to the culture medium at concentrations ranging from 1 µM to 1 mM for a specified duration, typically up to 14 days, with regular medium changes.[12]

Alkaline Phosphatase (ALP) Activity Assay

-

Purpose: To assess early osteoblast differentiation.

-

Procedure:

-

After the treatment period, cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a lysis buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 wt% Triton X-100 in PBS).[2]

-

The cell lysate is incubated with an ALP activity reagent (e.g., p-nitrophenyl phosphate).

-

The conversion of the substrate is measured spectrophotometrically at 405 nm.[2]

-

ALP activity is typically normalized to the total protein content of the cell lysate.

-

RANKL and OPG Gene Expression Analysis

-

Purpose: To evaluate the effect of strontium on key regulators of osteoclastogenesis.

-

Procedure:

-

Osteoblasts are cultured and treated with strontium as described above.

-

Total RNA is extracted from the cells using a reagent like TRIzol.[13]

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time polymerase chain reaction (qPCR) is performed using specific primers for RANKL, OPG, and a housekeeping gene for normalization.[14]

-

The relative gene expression is calculated to determine the change in RANKL and OPG mRNA levels.

-

Measurement of Bone Turnover Markers in Clinical Trials

-

Purpose: To assess the systemic effects of a drug on bone formation and resorption in humans.

-

Markers:

-

Methodology:

-

Blood and/or urine samples are collected from study participants at baseline and at specified time points during the treatment period.

-

Markers are measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or automated chemiluminescence assays.[17][18]

-

Changes from baseline and differences between treatment and placebo groups are statistically analyzed.[9]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways of Strontium in Bone Cells

The following diagrams illustrate the key signaling pathways implicated in the action of strontium on osteoblasts and osteoclasts, primarily derived from studies on strontium ranelate.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Bone turnover markers: understanding their value in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers | Published in Orthopedic Reviews [orthopedicreviews.openmedicalpublishing.org]

Esomeprazole Strontium: A Technical Guide to its Discovery and Development as a Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole strontium is a proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders. It is the strontium salt of esomeprazole, the S-isomeric form of omeprazole. The development and approval of this compound represent an interesting case study in drug development, utilizing the 505(b)(2) regulatory pathway in the United States. This pathway allows for the approval of a new drug product based on the extensive safety and efficacy data of a previously approved drug, in this case, esomeprazole magnesium (Nexium®). This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and clinical data related to this compound.

Discovery and Rationale for Development

The development of this compound was driven by the established success of esomeprazole as a potent inhibitor of gastric acid secretion. Esomeprazole, the S-isomer of omeprazole, demonstrates improved pharmacokinetic and pharmacodynamic profiles compared to the racemic mixture of omeprazole, leading to more consistent and effective acid suppression.[1] The choice of strontium as the counter-ion was a strategic decision, potentially offering formulation and stability advantages. The development, led by Hanmi Pharmaceutical Co., Ltd., aimed to provide a therapeutically equivalent alternative to esomeprazole magnesium.[2]

The approval of this compound was granted by the U.S. Food and Drug Administration (FDA) through the 505(b)(2) New Drug Application (NDA) pathway.[3][4] This streamlined process allows a drug sponsor to rely on the FDA's previous findings of safety and effectiveness for a listed drug, thereby reducing the need for extensive and duplicative clinical trials.[5][6] The approval of this compound was therefore primarily based on the comprehensive clinical data of esomeprazole magnesium.[7]

Chemical Synthesis and Formulation

The synthesis of this compound involves the reaction of esomeprazole with a suitable strontium salt. The process is designed to yield a stable salt with high purity and enantiomeric excess.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from esomeprazole.

Materials:

-

Esomeprazole

-

Strontium source (e.g., strontium chloride, strontium hydroxide)

-

Solvents (e.g., methanol, water)

-

Base (e.g., potassium hydroxide)

Procedure:

-

Preparation of Esomeprazole Solution: Esomeprazole is dissolved in a suitable solvent, such as methanol. In some variations of the process, a basic solution of esomeprazole is prepared by dissolving it in an aqueous solution of a base like potassium hydroxide.

-

Preparation of Strontium Salt Solution: The strontium source, for example, strontium chloride hexahydrate, is dissolved in a solvent, which can be water or methanol.

-

Reaction: The esomeprazole solution is then reacted with the strontium salt solution. The mixture is stirred at room temperature for a specified period to allow for the formation of the this compound salt.

-

Precipitation and Isolation: The this compound salt precipitates out of the solution. The solid is then isolated by filtration.

-

Washing and Drying: The isolated solid is washed with a suitable solvent to remove any impurities and then dried to obtain the final product.

This is a generalized protocol based on patent literature and may require optimization for specific applications.

Formulation: this compound is formulated as delayed-release capsules to protect the acid-labile drug from degradation in the stomach.[8] The capsules contain enteric-coated granules or pellets of the active pharmaceutical ingredient (API).[9][10]

Table 1: Typical Excipients in Esomeprazole Delayed-Release Formulations [9][10]

| Excipient Class | Example(s) | Function |

| Core | Sugar spheres | Inert core for drug layering |

| Binder | Hypromellose | Adhesion of drug to the core |

| Enteric Coating | Eudragit L30 D-55, Hypromellose phthalate | Protects the drug from gastric acid and allows release in the intestine |

| Plasticizer | Triethyl citrate | Improves flexibility of the enteric coating |

| Anti-tacking Agent | Talc, Glyceryl monostearate | Prevents adhesion of particles during coating |

| Glidant | Colloidal silicon dioxide | Improves powder flow |

| Lubricant | Magnesium stearate | Reduces friction during capsule filling |

Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific and irreversible inhibition of the H+/K+-ATPase in the gastric parietal cell.[8][11][12][13] This enzyme, known as the proton pump, is the final step in the pathway of gastric acid production.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of this compound are equivalent to those of esomeprazole magnesium, as established in bioequivalence studies.[14]

Table 2: Pharmacokinetic Parameters of Esomeprazole (40 mg dose) [8][15]

| Parameter | Value | Description |

| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | Time to reach maximum concentration in the blood. |

| Cmax (Maximum Plasma Concentration) | 2.3-4.8 µmol/L | Maximum concentration of the drug in the blood. |

| AUC (Area Under the Curve) | 7.9-12.8 µmol·h/L | Total drug exposure over time. |

| Bioavailability | ~64% (single dose), ~89% (after 5 days) | The proportion of the drug that enters the circulation. |

| Protein Binding | ~97% | The extent to which the drug binds to proteins in the blood. |

| Metabolism | Hepatic (CYP2C19 and CYP3A4) | The breakdown of the drug by the liver. |

| Elimination Half-life | 1-1.5 hours | The time it takes for the drug concentration to reduce by half. |

| Excretion | ~80% renal (as metabolites), ~20% fecal | How the drug and its byproducts are removed from the body. |

Pharmacodynamics: The primary pharmacodynamic effect of esomeprazole is the dose-dependent inhibition of gastric acid secretion. It produces a rapid and effective control of intragastric pH throughout the day.

Clinical Efficacy and Safety

The clinical efficacy and safety of this compound are extrapolated from the extensive clinical trial data of esomeprazole magnesium.[16]